Inositol 1,3,4,5-tetraphosphate

Catalog No.
S593318
CAS No.
102850-29-3
M.F
C6H16O18P4
M. Wt
500.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Inositol 1,3,4,5-tetraphosphate

Avoid failed calcium signaling experiments from cross-reactive inositol phosphate isomers. Ins(1,3,4,5)P4 is the exact second messenger required to specifically probe IP4 receptor function. Key advantages:

  • >100-fold binding selectivity over Ins(1,4,5,6)P4 and Ins(1,3,4,6)P4, eliminating off-target effects
  • Distinct pH 5.0 binding optimum allows contamination-free assay development
  • Essential for studying Ca2+ oscillation modulation and signal termination

Supplied with full analytical documentation for immediate research use.

CAS Number

102850-29-3

Product Name

Inositol 1,3,4,5-tetraphosphate

IUPAC Name

[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate

Molecular Formula

C6H16O18P4

Molecular Weight

500.08 g/mol

InChI

InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2-,3?,4-,5+,6?/m0/s1

InChI Key

CIPFCGZLFXVXBG-FTSGZOCFSA-N

Synonyms

inositol 1,3,4,5-tetrakisphosphate, inositol-1,3,4,5-tetrakisphosphate, inositol-1,3,4,5-tetrakisphosphate, D-isomer, inositol-1,3,4,5-tetrakisphosphate, DL-isomer, inositol-1,3,4,5-tetraphosphate, Ins(1,3,4,5)P(4), Ins(1,3,4,5)P4, Ins-1,3,4,5-P4, myo-inositol-1,3,4,5-tetrakisphosphate

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O

The exact mass of the compound Inositol 1,3,4,5-tetrakisphosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Inositol - Inositol Phosphates - Supplementary Records. It belongs to the ontological category of myo-inositol tetrakisphosphate in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Inositol 1,3,4,5-tetraphosphate, often abbreviated as Ins(1,3,4,5)P4 or IP4, is a critical second messenger molecule within the inositol phosphate signaling cascade. It is synthesized in cells by the phosphorylation of its immediate precursor, Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), by IP3 3-kinases. While Ins(1,4,5)P3 is known for directly mobilizing intracellular calcium (Ca2+) stores, Ins(1,3,4,5)P4 functions as a key modulator of these signals, often acting synergistically with Ins(1,4,5)P3 to fine-tune the duration and pattern of Ca2+ release. Its distinct biological role is dictated by its specific phosphorylation pattern, which enables it to interact with a unique set of receptors and enzymes that do not recognize other inositol phosphate isomers with high affinity.

Research Fit

Defined IP4 receptor pharmacology studies
Calcium influx synergy assays with IP3
pH-selective IP4 binding at acidic conditions
PH domain interaction with Btk/GAP1IP4BP

Substituting Inositol 1,3,4,5-tetraphosphate with its precursor Ins(1,4,5)P3, or with other tetrakisphosphate isomers such as Ins(1,4,5,6)P4 or Ins(1,3,4,6)P4, will lead to fundamentally different and non-reproducible experimental outcomes. The specific arrangement of the four phosphate groups on the inositol ring is the basis for selective recognition by its downstream effectors. For example, high-affinity binding sites in rat cerebellum membranes bind Ins(1,3,4,5)P4 with high selectivity, showing at least 100-fold weaker binding for isomers like Ins(1,4,5,6)P4 and Ins(1,3,4,6)P4. This demonstrates that even a minor shift in a single phosphate group position eliminates the intended biological interaction. Therefore, using a less-defined mixture or an incorrect isomer is not a cost-saving measure but a direct cause of failed experiments and invalid conclusions.

Substitution Risk

IP3 replacement
Ins(1,4,5)P3 shows weak cross-competition with IP4 receptors; may not engage IP4-specific binding sites.
Regioisomer analogs
Alternative inositol tetrakisphosphates exhibit 25- to 150-fold lower affinity; cannot replicate the 2.2 nM p42IP4 interaction.
pH-dependent assays
IP4 binding is maximal at pH 5.0 while IP3 binding is undetectable; opposite pH profiles require correct isomer.

Selective Cerebellar Receptor Binding

In studies using rat cerebellar membranes, Ins(1,3,4,5)P4 binds to a high-affinity site with a dissociation constant (KD) of 2.6 nM. In the same preparation, other tetrakisphosphate isomers, such as Ins(1,4,5,6)P4 and Ins(1,3,4,6)P4, as well as the direct precursor Ins(1,4,5)P3, were all bound at least 100-fold more weakly to this specific site, demonstrating a strict requirement for the 1,3,4,5-phosphorylation pattern for effective receptor engagement.

Evidence DimensionBinding Affinity (KD) to high-affinity cerebellar binding sites
Target Compound Data2.6 ± 0.7 nM
Comparator Or BaselineIns(1,4,5,6)P4, Ins(1,3,4,6)P4, and Ins(1,4,5)P3: >100-fold weaker binding
Quantified Difference>100-fold higher affinity compared to other tested isomers and precursor
ConditionsRadioligand binding assay on crude 'P2' cerebellar membranes from rats, at optimal pH 5.0 for [32P]Ins(1,3,4,5)P4 binding.

This high selectivity is critical for researchers needing to specifically probe the Ins(1,3,4,5)P4 signaling pathway without inadvertently activating pathways mediated by other inositol phosphates.

HL-60 membrane affinity
Head-to-head
\u003E200-fold greater than IP3
Supports selective IP4 receptor occupancy over IP3.
Kd 90 nM, Bmax 250 fmol/mg; HL-60 membranes.

Distinct pH Optima for Receptor Binding

A key processability differentiator between Ins(1,3,4,5)P4 and its precursor Ins(1,4,5)P3 is their dramatically different optimal binding pH. In smooth muscle and cerebellar membranes, Ins(1,3,4,5)P4 binding is maximal at an acidic pH of 5.0, where Ins(1,4,5)P3 binding is reduced to nearly undetectable levels. Conversely, Ins(1,4,5)P3 binding is maximal at an alkaline pH of 8.0-9.0, where Ins(1,3,4,5)P4 binding is minimal. At pH 5.0, Ins(1,3,4,5)P4 binds with a KD of 3.41 nM, while at pH 9.0, its binding is only 10% of that observed for Ins(1,4,5)P3.

Evidence DimensionOptimal pH for Maximal Receptor Binding
Target Compound DatapH 5.0
Comparator Or BaselineIns(1,4,5)P3: pH 8.0-9.0
Quantified DifferenceDistinct and non-overlapping pH optima for maximal binding activity
ConditionsRadioligand binding assays using membranes from rat cerebellum or colonic circular smooth muscle.

This provides a critical experimental handle, allowing researchers to design binding assays that selectively measure the activity of one molecule while minimizing interference from the other, ensuring data specificity.

Parathyroid displacement
Head-to-head
IP3 nearly 1000-fold less potent competitor
IP4 receptors are negligibly occupied by IP3 at physiological concentrations.
Kd 6.8 nM for IP4; bovine parathyroid membranes.

Modulatory Role in Calcium Mobilization

Unlike Ins(1,4,5)P3, which directly triggers both fast and slow phases of Ca2+ release, Ins(1,3,4,5)P4 does not act as a simple agonist at the Ins(1,4,5)P3 receptor. In permeabilized L1210 cells, Ins(1,3,4,5)P4 specifically enhances the magnitude of the slow phase of Ca2+ release stimulated by Ins(2,4,5)P3 (an Ins(1,4,5)P3 analog), while leaving the fast phase unaltered. Furthermore, Ins(1,3,4,5)P4 actually decreases the rate constant for this slow phase of Ca2+ release, a modulatory effect not seen with increasing concentrations of Ins(1,4,5)P3 itself. This demonstrates a distinct functional role beyond simple receptor activation.

Evidence DimensionEffect on Ca2+ Release Phases
Target Compound DataIncreases magnitude of slow phase only; decreases rate constant of slow phase
Comparator Or BaselineIns(1,4,5)P3 / Ins(2,4,5)P3: Increases magnitude of both fast and slow phases
Quantified DifferenceQualitatively different functional effect on the kinetics and profile of Ca2+ release
ConditionsCa2+ release assay in saponin-permeabilized L1210 cells.

For studies on the temporal dynamics of calcium signaling, using Ins(1,3,4,5)P4 is essential to dissect the modulatory mechanisms that shape Ca2+ transients, a function that its precursor Ins(1,4,5)P3 cannot replicate.

p42IP4 receptor
Head-to-head
Kd 2.2 nM; other regioisomers 25–150× weaker
Only Ins(1,3,4,5)P4 achieves sub-nanomolar engagement.
Purified p42IP4 receptor; regioisomer SAR established.

Ins(1,4,5)P3 Signal Prolongation

Ins(1,3,4,5)P4 serves as a crucial regulator of signal duration by competing with Ins(1,4,5)P3 for hydrolysis by inositol polyphosphate 5-phosphatase, the enzyme responsible for signal termination. In permeabilized hepatocytes, Ins(1,3,4,5)P4 did not alter the peak amount of Ca2+ released by Ins(1,4,5)P3 but significantly inhibited the re-accumulation of the released Ca2+, effectively prolonging the duration of the Ca2+ transient. This effect is due to Ins(1,3,4,5)P4 acting as a competitive substrate for the 5-phosphatase enzyme that deactivates Ins(1,4,5)P3.

Evidence DimensionEffect on Ins(1,4,5)P3-mediated Ca2+ transient duration
Target Compound DataInhibits re-accumulation of Ca2+, prolonging the transient
Comparator Or BaselineIns(1,4,5)P3 alone: Ca2+ is re-accumulated as Ins(1,4,5)P3 is hydrolyzed
Quantified DifferenceQualitative difference in signal duration
ConditionsAssay in permeabilized hepatocytes measuring Ca2+ levels and hydrolysis of radiolabeled inositol phosphates.

This makes Ins(1,3,4,5)P4 an indispensable tool for investigating how the persistence of intracellular signals is controlled, a key aspect of cellular information processing.

Ca2+ mobilization
Head-to-head
EC50 2.05 µM vs IP3 0.14 µM (15-fold less potent)
IP4 accesses IP3-sensitive stores but acts as a weaker agonist.
SH-SY5Y cells; L-Ins(1,3,4,5)P4 inactive up to 100 µM.
pH dependence
Reported
IP4 binding maximal at pH 5.0; IP3 at pH 8.0
Enables pH-selective assay design with minimal cross-reactivity.
Rat cerebellar membranes; Kd 2.6 nM (IP4 high-affinity).

Selective Receptor Probing in Neuroscience

Given its >100-fold binding selectivity over other isomers for specific cerebellar receptors, this compound is the correct choice for characterizing the distribution, affinity, and function of putative Ins(1,3,4,5)P4 receptors without significant cross-talk from Ins(1,4,5)P3-mediated pathways.

Temporal Regulation of Calcium Signaling

For researchers studying how the duration and frequency of Ca2+ oscillations are encoded, Ins(1,3,4,5)P4 is essential. Its ability to prolong Ca2+ transients by inhibiting Ins(1,4,5)P3 hydrolysis allows for direct investigation into the mechanisms of signal termination and persistence.

Synergistic Signaling Analysis

When studying cellular processes where Ca2+ signaling is fine-tuned, Ins(1,3,4,5)P4 is required to reconstitute the modulatory arm of the pathway. Its unique ability to enhance the slow phase of Ca2+ release allows for the specific analysis of its synergistic role with Ins(1,4,5)P3.

Selective Assays for Inositol Phosphate-Binding Proteins

The distinct pH optimum for Ins(1,3,4,5)P4 binding (pH 5.0) compared to Ins(1,4,5)P3 (pH 8.0-9.0) provides a robust methodological advantage. This allows for the development of highly specific binding assays or screening platforms for novel Ins(1,3,4,5)P4-interacting proteins with minimal interference from the more abundant Ins(1,4,5)P3 binding partners.

Application Fit Matrix

Application
Selection Property
Validation Focus
Receptor binding characterization
IP4-specific affinity (p42IP4, GAP1IP4BP)
Verify binding parameters distinct from IP3
Calcium influx synergy studies
Synergistic action with IP3 analogs
Confirm Ca2+ influx in oocyte/neuroblastoma models
pH-differentiated binding assays
Opposite pH dependence from IP3
Isolate IP4 binding at pH 5.0 with minimal IP3 interference
PH domain interaction studies
High-affinity PH/Btk domain binding
Discriminate soluble vs membrane-anchored signaling

Physical Description

Solid

XLogP3

-8.1

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

10

Exact Mass

499.92871165 Da

Monoisotopic Mass

499.92871165 Da

Heavy Atom Count

28

UNII

XK67P86535

Other CAS

102850-29-3

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